molecular formula C11H13F2NO4S B3218010 Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate CAS No. 1186223-50-6

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Cat. No.: B3218010
CAS No.: 1186223-50-6
M. Wt: 293.29 g/mol
InChI Key: FPSYRSLLOIFLKZ-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate is an organic compound with the molecular formula C10H11F2NO4S It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, a propylsulfonamido group at the 3 position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-difluoro-3-(propylsulfonamido)benzoate typically involves the reaction of 2,6-difluorobenzoic acid with propylsulfonamide in the presence of a coupling agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and methanol (MeOH) under basic conditions using sodium hydroxide (NaOH) as a base . The reaction mixture is stirred at room temperature overnight to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the sulfonamido group can yield sulfonic acids or sulfoxides.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of 2,6-difluoro-3-(propylsulfonamido)benzoic acid.

Scientific Research Applications

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-(propylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate can be compared with other similar compounds, such as:

    2,6-Difluoro-3-(propylsulfonamido)benzoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.

    2,6-Difluoro-3-(methylsulfonamido)benzoate: This compound has a methylsulfonamido group instead of a propylsulfonamido group.

    2,6-Difluoro-3-(propylsulfonamido)benzamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,6-difluoro-3-(propylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-3-6-19(16,17)14-8-5-4-7(12)9(10(8)13)11(15)18-2/h4-5,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSYRSLLOIFLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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